(S)-3-(2,2-difluoroethyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(2,2-difluoroethyl)pyrrolidine hydrochloride is a chiral compound that contains a pyrrolidine ring substituted with a 2,2-difluoroethyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the difluoroethyl group imparts unique chemical properties, making it a valuable building block in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic 2,2-difluoroethylation of nucleophiles such as thiols, amines, and alcohols using a hypervalent iodine reagent, (2,2-difluoro-ethyl)(aryl)iodonium triflate . This reaction proceeds via a ligand coupling mechanism and can be carried out under mild conditions.
Industrial Production Methods
Industrial production of (S)-3-(2,2-difluoroethyl)pyrrolidine hydrochloride may involve large-scale electrophilic difluoroethylation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(2,2-difluoroethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The pyrrolidine ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hypervalent iodine reagents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, substitution reactions may yield various difluoroethyl-substituted derivatives, while oxidation reactions can produce difluoroethyl ketones or alcohols.
Scientific Research Applications
(S)-3-(2,2-difluoroethyl)pyrrolidine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Organic Synthesis: It serves as a versatile intermediate in the preparation of complex organic molecules.
Biological Studies: The compound is employed in studies investigating the effects of difluoroethyl groups on biological activity and molecular interactions.
Industrial Applications: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (S)-3-(2,2-difluoroethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can enhance the lipophilicity and binding affinity of the compound to its target proteins or enzymes. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(2,2-Difluoroethyl)pyrrolidine: The non-HCl form of the compound, which may have different solubility and stability properties.
2,2-Difluoroethylamine: A simpler compound with similar difluoroethyl functionality but lacking the pyrrolidine ring.
Difluoromethylpyrrolidine: A related compound with a difluoromethyl group instead of a difluoroethyl group.
Uniqueness
(S)-3-(2,2-difluoroethyl)pyrrolidine hydrochloride is unique due to its combination of a chiral pyrrolidine ring and a difluoroethyl group. This combination imparts specific chemical and biological properties that are not present in simpler or structurally different analogs. The presence of the hydrochloride salt form also enhances its solubility and stability, making it more suitable for certain applications.
Properties
IUPAC Name |
(3S)-3-(2,2-difluoroethyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c7-6(8)3-5-1-2-9-4-5;/h5-6,9H,1-4H2;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHBRSJOWFYLEX-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1CC(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.